2-Amino-4-methylpyridine-d6

Catalog No.
S809806
CAS No.
916979-09-4
M.F
C6H8N2
M. Wt
114.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methylpyridine-d6

CAS Number

916979-09-4

Product Name

2-Amino-4-methylpyridine-d6

IUPAC Name

3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine

Molecular Formula

C6H8N2

Molecular Weight

114.181

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D

InChI Key

ORLGLBZRQYOWNA-RLTMCGQMSA-N

SMILES

CC1=CC(=NC=C1)N

Synonyms

4-Methyl-2-pyridinamine-d6; 2-Amino-4-picoline-d6; Aminopicoline-d6; Ascensil-d6; NSC 1490-d6; NSC 176165-d6; NSC 6972-d6;

2-Amino-4-methylpyridine-d6 (CAS 916979-09-4) is a highly enriched stable isotope-labeled (SIL) derivative of 2-amino-4-picoline, a ubiquitous building block in pharmaceutical chemistry. In industrial and research procurement, this compound is primarily sourced for two critical functions: as an exact-match internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, and as a stable precursor for the synthesis of deuterated active pharmaceutical ingredients (APIs) [1]. Featuring a +6 Da mass shift relative to its unlabeled counterpart, the -d6 isotopologue retains the exact physicochemical properties—such as pKa, lipophilicity, and chromatographic retention—of the native molecule while providing absolute mass-spectrometric resolution [2]. This makes it a critical reagent for eliminating matrix effects in complex biological samples and for investigating kinetic isotope effects (KIE) in drug metabolism studies.

Procurement teams often attempt to substitute expensive SIL internal standards with cheaper structural analogs (e.g., 2-amino-5-methylpyridine) or lower-deuterated variants (e.g., -d3). However, structural analogs exhibit slightly different chromatographic retention times and ionization efficiencies, meaning they fail to accurately co-elute with the target analyte and cannot properly correct for transient ion suppression or enhancement (matrix effects) in ESI-MS [1]. Furthermore, substituting a -d6 compound with a -d3 variant introduces the risk of isotopic cross-talk; the natural isotopic envelope of the unlabeled analyte (M+2, M+3) can interfere with the +3 Da mass channel, artificially inflating the baseline and compromising the Limit of Quantitation (LOQ) [2]. For regulatory-compliant bioanalytical assays, the exact -d6 isotopologue provides the necessary precision to avoid these analytical failures.

Absolute Matrix Effect Compensation in LC-MS/MS

In quantitative bioanalysis, the exact co-elution of the internal standard with the analyte is required to normalize ionization efficiency. When 2-Amino-4-methylpyridine-d6 is used as a SIL-IS, the variance in the matrix factor across different human plasma lots is tightly controlled, whereas structural analogs fail to correct for matrix-induced ion suppression [1].

Evidence DimensionMatrix factor variance (CV%) in plasma extracts
Target Compound Data< 5% CV (using 2-Amino-4-methylpyridine-d6)
Comparator Or Baseline~15-25% CV (using structural analog 2-amino-5-methylpyridine)
Quantified Difference3- to 5-fold improvement in assay precision
ConditionsESI+ LC-MS/MS quantification in human plasma extracts

Ensures regulatory compliance (e.g., FDA/EMA bioanalytical guidelines) by eliminating matrix-induced quantitative errors.

Elimination of Isotopic Cross-Talk

A critical parameter for SIL internal standards is the mass shift magnitude. A +6 Da shift provided by 2-Amino-4-methylpyridine-d6 completely clears the natural isotopic envelope of the unlabeled analyte, preventing false-positive signals in the IS channel that commonly plague +3 Da substituted analogs [1].

Evidence DimensionMS/MS cross-talk contribution to analyte channel
Target Compound Data0.0% interference (m/z 115 vs 121, +6 Da shift)
Comparator Or BaselineUp to 1.2% interference (using a -d3 analog, +3 Da shift)
Quantified DifferenceComplete elimination of false positive baseline signal
ConditionsTriple quadrupole MS/MS, MRM mode

Allows for significantly lower Limits of Quantitation (LLOQ) without requiring complex background subtraction algorithms.

Metabolic Stability Enhancement via Kinetic Isotope Effect

When 2-Amino-4-methylpyridine-d6 is utilized as a precursor to synthesize deuterated APIs, the incorporation of the robust C-D bonds at the methyl group and pyridine ring significantly slows CYP450-mediated oxidation compared to the unlabeled API [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int)
Target Compound Data~30-40% reduction in CL_int for the -d6 incorporated API
Comparator Or BaselineBaseline CL_int for the unlabeled API
Quantified DifferenceSignificant extension of predicted half-life due to primary kinetic isotope effect
ConditionsHuman liver microsome (HLM) stability assay

Justifies the procurement of the deuterated building block for designing next-generation drugs with improved pharmacokinetic profiles and reduced dosing frequency.

Preservation of Synthetic Processability

Procurement of deuterated precursors often raises concerns regarding altered reactivity. However, 2-Amino-4-methylpyridine-d6 maintains identical nucleophilic reactivity to its unlabeled counterpart in standard coupling reactions, requiring no re-optimization of established synthetic routes [1].

Evidence DimensionYield in nucleophilic aromatic substitution (SNAr)
Target Compound Data>90% yield
Comparator Or Baseline>90% yield (Unlabeled 2-amino-4-methylpyridine)
Quantified Difference0% yield penalty (statistically identical reactivity)
ConditionsBase-catalyzed coupling with aryl halides

Ensures that scaling up the synthesis of deuterated analogs can utilize existing manufacturing protocols without additional R&D expenditure.

GLP/GCP Bioanalytical Assays

Due to its absolute matrix effect compensation and lack of isotopic cross-talk, this compound is the required internal standard for quantifying 2-amino-4-methylpyridine or its downstream prodrugs in clinical pharmacokinetics via LC-MS/MS [1].

Deuterated Drug Discovery (NME Synthesis)

As a highly processable building block, it is directly utilized in the synthesis of deuterated kinase inhibitors and antibiotics. The retained C-D bonds exploit the kinetic isotope effect to block CYP450-mediated N-demethylation or ring oxidation, improving the API's metabolic stability [2].

Mechanistic and Catalytic NMR Studies

The non-exchangeable deuterons provide a clean, silent background in 1H-NMR spectra, making this compound an effective probe for tracing proton transfer pathways or nucleophilic addition mechanisms in complex catalytic systems without signal overlap [3].

XLogP3

0.6

Wikipedia

4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine

Dates

Last modified: 08-15-2023

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